molecular formula C5H9BrO B106657 Tetrahydrofurfuryl bromide CAS No. 1192-30-9

Tetrahydrofurfuryl bromide

Cat. No. B106657
CAS RN: 1192-30-9
M. Wt: 165.03 g/mol
InChI Key: VOHILFSOWRNVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrofurfuryl bromide is not directly mentioned in the provided papers, but the synthesis and reactions involving tetrahydrofuran (THF) derivatives are extensively studied. THF is a five-membered oxygen-containing heterocycle that is structurally related to tetrahydrofurfuryl bromide. The papers discuss various synthetic methods and chemical reactions involving THF and its derivatives, which can provide insights into the chemistry of tetrahydrofurfuryl bromide.

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives is well-documented in the provided papers. Palladium-catalyzed reactions are a common method for synthesizing substituted tetrahydrofurans. For instance, the reaction of γ-hydroxy internal alkenes with aryl bromides leads to the formation of 2,1'-disubstituted tetrahydrofurans with good yields and diastereoselectivities . Another approach involves the synthesis of trans-2,5- and trans-2,3-disubstituted tetrahydrofurans via Pd-catalyzed reactions of aryl and vinyl bromides with γ-hydroxy terminal alkenes, achieving high diastereoselectivities . These methods also allow access to bicyclic and spirocyclic tetrahydrofuran derivatives .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives can be complex, especially when considering the stereochemistry of the substituents. The papers describe the use of deuterium labeling experiments to understand the stereochemical outcomes of the synthesis reactions . Additionally, the crystal structure of related compounds, such as hydrogen bromide tetrahydrate, has been determined using X-ray diffraction, which provides insights into the hydrogen bonding and molecular geometry .

Chemical Reactions Analysis

Tetrahydrofuran derivatives undergo various chemical reactions. For example, a ring-contraction reaction of substituted tetrahydropyrans via dehydrogenative dual functionalization has been developed, leading to 2-acyltetrahydrofurans . Visible-light-mediated oxidative C-H/N-H cross-coupling between tetrahydrofuran and azoles has been reported, providing a green route for N-substituted azoles . Furthermore, a radical version of bromo- and iodocyclization of bis(homoallylic) alcohols has been used for the synthesis of halogenated tetrahydrofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran derivatives are influenced by their molecular structure. The papers discuss the non-linear optical properties of a hybrid material containing bromide and bismuthate ions, which could be related to the properties of tetrahydrofurfuryl bromide . Additionally, the crystal growth inhibition properties of tetraalkylammonium salts in the presence of tetrahydrofuran have been studied, indicating the potential application of these compounds in gas hydrate inhibition .

Scientific Research Applications

1. Synthesis and Analytical Laboratory Applications

Tetrahydrofurfuryl bromide is utilized in the synthesis of various chemicals. For instance, it plays a role in the synthesis of 5-hydroxymethylfurfural (HMF) from fructose, a process that is valuable in organic and analytical laboratory experiments. This synthesis is achieved through dehydration of fructose under specific conditions, using tetraethylammonium bromide as a reaction medium (Simeonov & Afonso, 2013).

2. Gas Hydrate Research

Tetrahydrofurfuryl bromide finds significant use in gas hydrate research. It is often used alongside tetra-n-butyl ammonium bromide (TBAB) and tetrahydrofuran (THF) as a mixed promoter system to investigate the phase stability conditions of methane hydrate (Mech & Sangwai, 2016). These studies are crucial for understanding the potential of gas hydrates in natural gas storage and transportation.

3. Inhibition of Hydrate Crystal Growth

The compound is also researched for its potential to inhibit tetrahydrofuran hydrate crystal growth. This application is particularly relevant in the field of chemical engineering, where managing crystal growth is crucial for various industrial processes. Tetraalkylphosphonium bromide salts, related to tetrahydrofurfuryl bromide, have shown superior performance as inhibitors compared to tetraalkylammonium bromide salts (Kelland, Gausland, & Tsunashima, 2013).

4. Catalysis in Organic Synthesis

Tetrahydrofurfuryl bromide is used in organic synthesis, serving as a catalyst or a component in catalyst systems. For instance, it is involved in the nickel-catalyzed photodehalogenation of aryl bromides, demonstrating its utility in simplifying complex organic reactions (Higginson et al., 2021).

5. Applications in CO2 Capture and Separation

Research has explored the use of related compounds, such as tetra-n-butyl ammonium bromide, in the capture and separation of CO2, particularly from unconventional natural gases. This application is significant in the context of environmental management and sustainable energy production (Li et al., 2018).

Safety And Hazards

Tetrahydrofurfuryl bromide is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The global Tetrahydrofurfuryl bromide market is projected to witness significant growth during the forecast period of 2022-2028 . The increasing demand for THFB as a solvent in various industries such as coatings, adhesives, and pharmaceuticals is driving the market growth . The focus on eco-friendly and sustainable products is also expected to propel the market growth, as THFB is considered a green solvent .

Relevant Papers The preparation of tetrahydrofurfuryl bromide and its reaction with magnesium is discussed in a paper by Robert J. Robinson and Leonard Hart Smith . Another paper discusses the use of Tetrahydrofurfuryl bromide as a reactant .

properties

IUPAC Name

2-(bromomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHILFSOWRNVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870857
Record name Furan, 2-(bromomethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofurfuryl bromide

CAS RN

1192-30-9
Record name 2-(Bromomethyl)tetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, 2-(bromomethyl)tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrofurfuryl bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan, 2-(bromomethyl)tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Furan, 2-(bromomethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrofurfuryl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydrofurfuryl bromide
Reactant of Route 2
Reactant of Route 2
Tetrahydrofurfuryl bromide
Reactant of Route 3
Reactant of Route 3
Tetrahydrofurfuryl bromide
Reactant of Route 4
Tetrahydrofurfuryl bromide
Reactant of Route 5
Reactant of Route 5
Tetrahydrofurfuryl bromide
Reactant of Route 6
Reactant of Route 6
Tetrahydrofurfuryl bromide

Citations

For This Compound
92
Citations
R Robinson, LH Smith - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… (a) Reaction was initiated by the addition of a trace of iodine to a mixture of tetrahydrofurfuryl bromide (2 cc), magnesium turnings (2-4 g.), and absolute ether (15 cc) ; the remainder of …
Number of citations: 0 pubs.rsc.org
CL Wilson - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
… compound (IIIa), and, in view of the easy cyclisation to tetrahydrofurfuryl bromide (above), … , which gave about equal amounts of the ethylene oxide and tetrahydrofurfuryl bromide (IV) . …
Number of citations: 43 pubs.rsc.org
EE Schweizer, WS Creasy, KK Light… - The Journal of Organic …, 1969 - ACS Publications
… 85-87 (24 mm): yield, 152 g of clear distillate (92%), shown to be tetrahydrofurfuryl bromide by comparison of its ir and nmr … added slowly 83 g (0.5 mol) of tetrahydrofurfuryl bromide, 2. …
Number of citations: 51 pubs.acs.org
I Monkovic, YG Perron, R Martel… - Journal of Medicinal …, 1973 - ACS Publications
… Conversion of the sulfonium salt 37 to the corresponding tetrahydrofurfuryl bromide 38 was accomplished by heating to 160 (12 mm). (Compounds of general formula VI are listed in …
Number of citations: 32 pubs.acs.org
DMA Armitage, CL Wilson - Journal of the American Chemical …, 1959 - ACS Publications
… In an extension of Paul’s work,4-6 pure tetrahydro-2-methylenefuran has been prepared in 89% yield by the dehydrobromination of tetrahydrofurfuryl bromide. The olefin isomerizes …
Number of citations: 37 pubs.acs.org
G Barger, R Robinson, LH Smith - Journal of the Chemical Society …, 1937 - pubs.rsc.org
… tetrahydrofurfuryl bromide (Dox and Jones, J. Amer. Chem. … Nevertheless, tetrahydrofurfuryl bromide enters into facile … and tetrahydrofurfuryl bromide afford ethyl bistetrahydro …
Number of citations: 2 pubs.rsc.org
K Saito, T Sawazaki, O Furusawa, T Kosugi… - …, 2023 - thieme-connect.com
… Pent-4-en-1-ol was prepared in a high yield by either the reaction of tetrahydrofurfuryl chloride or tetrahydrofurfuryl bromide with lithium in tetrahydrofuran at temperatures from 0 C to …
Number of citations: 2 www.thieme-connect.com
AA Neverov, TL Muise, RS Brown - Canadian journal of …, 1997 - cdnsciencepub.com
… to see enhanced chirality in the tetrahydrofurfuryl bromide produced from the glucopyranoside … was (—)— (S)-tetrahydrofurfuryl bromide. These results are similar to those reported by …
Number of citations: 17 cdnsciencepub.com
K Iida, Y Takao, T Ogai… - Journal of Labelled …, 1997 - Wiley Online Library
… As shown in scheme 1, the first step was changed to Gabriel condensation of potassium [1 9 NJphthalimide (1) and tetrahydrofurfuryl bromide (2) in dimethylformamide to give N-…
LH Smith - Organic Syntheses, 2003 - Wiley Online Library
Abstract Tetrahydrofurfuryl bromide reactant: 96 g.(56.5 ml., 0.36 mole) of redistilled phosphorus tribromide reactant: 102 g.(1 mole) of redistilled tetrahydrofurfuryl alcohol …
Number of citations: 0 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.